molecular formula C18H22N2OS B4962501 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE

1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE

Cat. No.: B4962501
M. Wt: 314.4 g/mol
InChI Key: ITDSMQFHCLWDFP-UHFFFAOYSA-N
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Description

1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a thienyl group

Properties

IUPAC Name

1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-15-4-6-16(7-5-15)14-19-8-10-20(11-9-19)18(21)13-17-3-2-12-22-17/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDSMQFHCLWDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, influencing neurotransmission in the central nervous system . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone is unique due to the presence of both the thienyl and 4-methylbenzyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

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